Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- is a heterocyclic compound that belongs to the class of imidazo-benzodiazepines This compound is characterized by its unique fused ring structure, which combines an imidazole ring with a benzodiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an o-phenylenediamine derivative with an imidazole carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo-benzodiazepine oxides.
Reduction: Formation of reduced imidazo-benzodiazepine derivatives.
Substitution: Formation of substituted imidazo-benzodiazepine compounds.
Scientific Research Applications
Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to an allosteric site on the enzyme, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects . The compound’s interaction with other molecular targets and pathways is an area of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one: Another member of the imidazo-benzodiazepine family, known for its potent inhibitory effects on HIV-1 reverse transcriptase.
Tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione: Similar in structure but contains a thione group, also studied for its antiviral properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature may contribute to its distinct biological activity and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
66596-62-1 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene |
InChI |
InChI=1S/C11H13N3/c1-8-13-10-4-2-3-9-7-12-5-6-14(8)11(9)10/h2-4,12H,5-7H2,1H3 |
InChI Key |
WWOSHHFVXPUSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC3=C2N1CCNC3 |
Origin of Product |
United States |
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